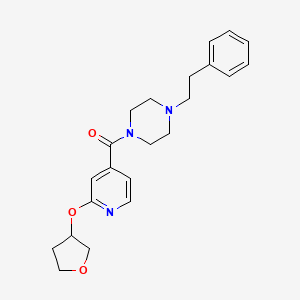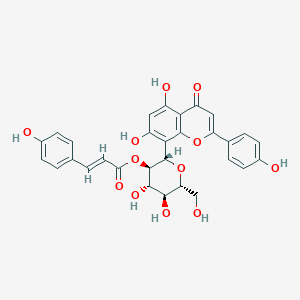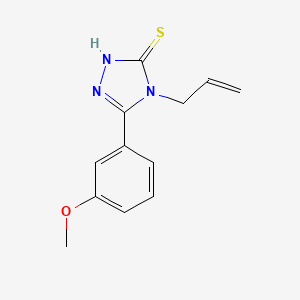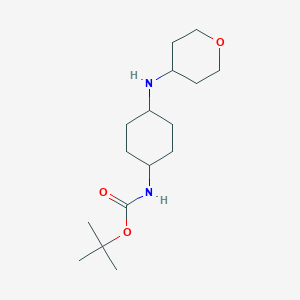
(4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone, also known as PEP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone involves its interaction with dopamine receptors in the brain. This compound acts as a partial agonist of dopamine receptors, which means that it can activate these receptors to a certain extent but not fully. This partial activation of dopamine receptors results in the modulation of reward and motivation pathways in the brain, which can have therapeutic effects in various disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine receptor activity, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. These effects can have therapeutic implications in various disorders, including depression, anxiety, and addiction.
実験室実験の利点と制限
One of the main advantages of (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone for lab experiments is its high potency and selectivity for dopamine receptors, which makes it a useful tool for studying the role of dopamine receptors in various physiological and pathological processes. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the research on (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone, including the development of more potent and selective this compound analogs, the investigation of the therapeutic potential of this compound in various disorders, and the elucidation of the molecular mechanisms underlying the effects of this compound on dopamine receptors and other targets in the brain.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential as a therapeutic agent for the treatment of various disorders.
合成法
The synthesis of (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone involves the reaction of 4-(2-pyridyl)benzaldehyde and 1-(4-phenethylpiperazin-1-yl)ethanone with tetrahydrofuran-3-ol in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
(4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of reward and motivation pathways in the brain. In pharmacology, this compound has been studied for its potential as a therapeutic agent for the treatment of various disorders, including depression, anxiety, and addiction. In medicinal chemistry, this compound has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties.
特性
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-4-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-22(19-6-9-23-21(16-19)28-20-8-15-27-17-20)25-13-11-24(12-14-25)10-7-18-4-2-1-3-5-18/h1-6,9,16,20H,7-8,10-15,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGFPUJPKJNUEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)




![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2396499.png)



![4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2396505.png)
![7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid](/img/structure/B2396506.png)


![9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine](/img/structure/B2396510.png)